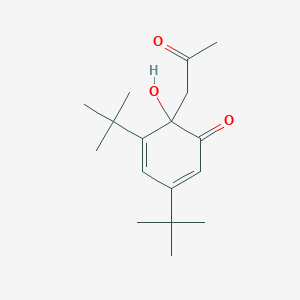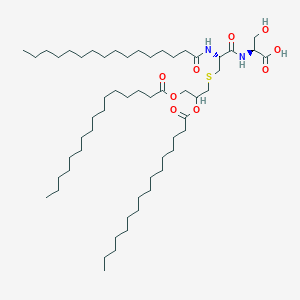
2,3-Bis-(palmitoyloxy)-2-propyl-N-palmitoyl-cysteinylserine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis-(palmitoyloxy)-2-propyl-N-palmitoyl-cysteinylserine is a synthetic triacylated lipopeptide. This compound is known for its role as a potent activator of the immune system, particularly through its interaction with Toll-like receptor 2 (TLR2). It is often used in scientific research to study immune responses and as an adjuvant in vaccine development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis-(palmitoyloxy)-2-propyl-N-palmitoyl-cysteinylserine involves the coupling of S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-N-palmitoyl-®-cysteine with other amino acids. The process typically includes the use of protecting groups such as tert-butyl esters, which are later removed using trifluoroacetic acid .
Industrial Production Methods
In industrial settings, the compound is prepared under strict aseptic conditions to ensure sterility and purity. The lyophilized product is stable for extended periods when stored at appropriate temperatures, typically around -20°C .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis-(palmitoyloxy)-2-propyl-N-palmitoyl-cysteinylserine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atom in the cysteine residue.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The palmitoyl groups can be substituted with other fatty acids to alter its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols .
Wissenschaftliche Forschungsanwendungen
2,3-Bis-(palmitoyloxy)-2-propyl-N-palmitoyl-cysteinylserine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid-protein interactions.
Medicine: Employed as an adjuvant in vaccine development to enhance immune responses.
Industry: Utilized in the production of sterile, endotoxin-free preparations for research purposes.
Wirkmechanismus
The compound exerts its effects primarily through the activation of Toll-like receptor 2 (TLR2). Upon binding to TLR2, it triggers a signaling cascade that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of pro-inflammatory cytokines . This mechanism is crucial for its role as an immune system activator and adjuvant.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
This compound is unique due to its specific triacylated structure, which provides a distinct pattern of immune activation compared to other lipopeptides. Its ability to potently activate TLR2 and induce a robust immune response makes it particularly valuable in vaccine research and development .
Eigenschaften
CAS-Nummer |
98598-79-9 |
|---|---|
Molekularformel |
C57H108N2O9S |
Molekulargewicht |
997.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C57H108N2O9S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-53(61)58-52(56(64)59-51(46-60)57(65)66)49-69-48-50(68-55(63)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-67-54(62)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h50-52,60H,4-49H2,1-3H3,(H,58,61)(H,59,64)(H,65,66)/t50?,51-,52-/m0/s1 |
InChI-Schlüssel |
DEXMLDCINRCPNE-VHJYOLMMSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](CO)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


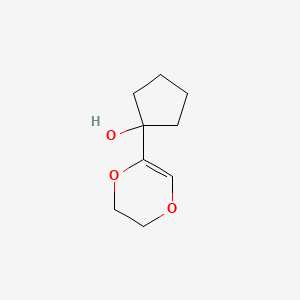
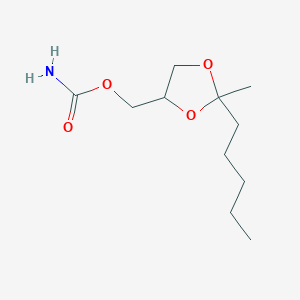
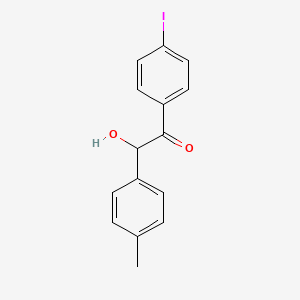
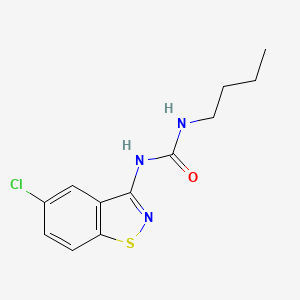
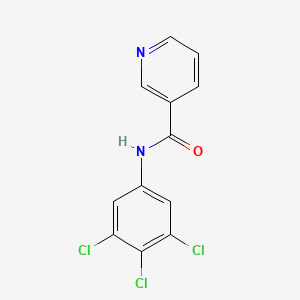
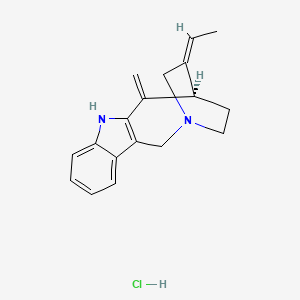
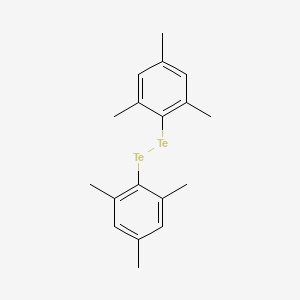
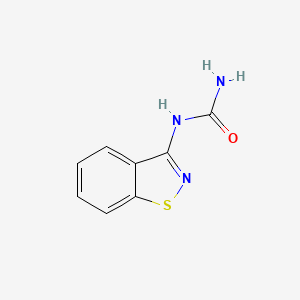
![N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride](/img/structure/B14343080.png)

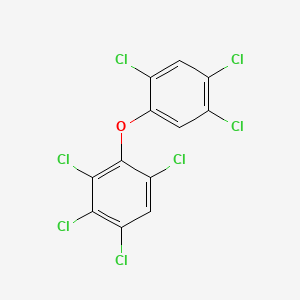
![2-(10,10-Dimethyl-9-thia-2-azaspiro[5.5]undecan-2-yl)ethanol;hydrochloride](/img/structure/B14343098.png)
